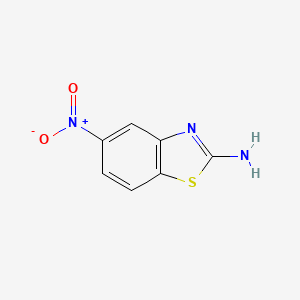

5-Nitro-1,3-benzothiazol-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-nitro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2S/c8-7-9-5-3-4(10(11)12)1-2-6(5)13-7/h1-3H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FISVWAMPAATJLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373051 | |

| Record name | 5-nitro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73458-39-6 | |

| Record name | 5-nitro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Elucidation of 5-Nitro-1,3-benzothiazol-2-amine

Preamble: The Imperative for Rigorous Structural Characterization

In the landscape of drug discovery and materials science, the 2-aminobenzothiazole scaffold is a privileged structure, forming the core of numerous compounds with significant biological and chemical properties.[1][2][3] The precise placement of functional groups on this scaffold dictates its interaction with biological targets and its overall physicochemical profile. The subject of this guide, 5-Nitro-1,3-benzothiazol-2-amine (CAS No. 73458-39-6), is a prime example where unambiguous structural verification is paramount.

While this compound is available commercially for research purposes, a comprehensive and publicly collated set of its analytical data is notably scarce.[4] This guide, therefore, serves as an expert-led framework, detailing the standard operating procedures and interpreting the anticipated spectroscopic data for researchers working with this molecule. We will proceed with a predictive analysis grounded in established spectroscopic principles to provide a self-validating roadmap for characterization via Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled insight into the chemical environment of each nucleus. For this compound, a combination of ¹H and ¹³C NMR is essential to confirm the substitution pattern and overall integrity.

Predicted Spectral Features

The structure of this compound presents a distinct set of expected NMR signals. The potent electron-withdrawing nature of the nitro (-NO₂) group and the electronic effects of the heterocyclic system are key determinants of the chemical shifts.

-

¹H NMR Predictions: The aromatic region should feature three distinct protons (H4, H6, H7). The primary amine (-NH₂) protons will present as a single, typically broad resonance.

-

H4: Located ortho to the strongly deshielding nitro group, this proton is expected to be the furthest downfield in the aromatic region, likely appearing as a doublet due to meta-coupling with H6.

-

H6: This proton will experience coupling from both H4 (meta) and H7 (ortho), and should thus appear as a doublet of doublets.

-

H7: Coupled only to H6 via ortho-coupling, this proton should appear as a doublet.

-

-NH₂: The amine protons are expected to be a broad singlet. Their chemical shift is highly dependent on solvent, concentration, and temperature.

-

-

¹³C NMR Predictions: The molecule possesses seven unique carbon atoms.

-

C2: Attached to the exocyclic amine nitrogen and the thiazole nitrogen, this carbon will be significantly downfield.

-

C5: Directly bonded to the nitro group, this carbon will be deshielded.

-

C3a and C7a: The bridgehead carbons will have distinct chemical shifts.

-

C4, C6, C7: The protonated aromatic carbons will appear in the typical aromatic region (~110-140 ppm).

-

Experimental Protocol: Acquiring High-Fidelity NMR Data

The following protocol describes a robust method for obtaining high-quality NMR spectra suitable for unambiguous characterization.

Causality Behind Experimental Choices:

-

Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. Its high polarity effectively dissolves the analyte, and its aprotic nature slows the exchange rate of the N-H protons, often allowing them to be observed as a distinct, moderately sharp peak rather than being broadened into the baseline.

-

Instrument: A high-field spectrometer (≥400 MHz for ¹H) is crucial. Higher field strength increases chemical shift dispersion, which is essential for resolving the closely spaced signals in the aromatic region and accurately measuring their coupling constants.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.

-

Instrument Calibration: Insert the sample into the spectrometer. Lock the field frequency to the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.

-

¹H Spectrum Acquisition:

-

Acquire a standard single-pulse ¹H spectrum. Use a 45° or 30° pulse angle to reduce experiment time without saturating the signals.

-

Set the spectral width to cover the expected range (e.g., 0-12 ppm).

-

Co-add 16-32 scans to achieve an excellent signal-to-noise ratio.

-

-

¹³C Spectrum Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum to a series of singlets, one for each unique carbon.

-

Set the spectral width to cover 0-200 ppm.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual DMSO-d₅ peak at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ septet at 39.51 ppm.

Visualization: NMR Analysis Workflow

Caption: Workflow for NMR-based structural confirmation.

Predicted NMR Data Summary

| Analysis | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling (J, Hz) | Assignment |

| ¹H NMR | ~8.5 - 8.8 | d | Jmeta ≈ 2.5 Hz | H4 |

| ~7.8 - 8.1 | dd | Jortho ≈ 8.5 Hz, Jmeta ≈ 2.5 Hz | H6 | |

| ~7.4 - 7.6 | d | Jortho ≈ 8.5 Hz | H7 | |

| Variable (e.g., ~7.5) | br s | - | -NH₂ | |

| ¹³C NMR | ~165 - 170 | s | - | C2 |

| ~145 - 150 | s | - | C5 | |

| ~150 - 155 | s | - | C7a | |

| ~130 - 135 | s | - | C3a | |

| ~120 - 125 | s | - | C6 | |

| ~115 - 120 | s | - | C4 | |

| ~110 - 115 | s | - | C7 |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups by detecting their characteristic molecular vibrations.

Predicted IR Absorptions

The structure of this compound contains several IR-active functional groups that will produce a fingerprint spectrum.

-

-NH₂ (Amine) Group: A primary amine is expected to show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹.

-

-NO₂ (Nitro) Group: This group is characterized by two strong and sharp absorption bands: an asymmetric stretch typically near 1500-1550 cm⁻¹ and a symmetric stretch near 1330-1370 cm⁻¹.

-

Aromatic System: Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹. The C=C stretching vibrations within the fused ring system will produce several bands of variable intensity in the 1450-1620 cm⁻¹ region.

-

Thiazole Moiety: The C=N stretch of the thiazole ring is expected in the 1600-1650 cm⁻¹ range, often overlapping with aromatic C=C signals.

Experimental Protocol: Solid-State Analysis via ATR-FTIR

Causality Behind Experimental Choices:

-

Technique: Attenuated Total Reflectance (ATR) is the preferred modern method for solid samples. It requires minimal to no sample preparation (unlike KBr pellets), is non-destructive, and provides high-quality, reproducible spectra in seconds.

Step-by-Step Methodology:

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR unit to be subtracted from the sample spectrum.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the crystal surface.

-

Apply Pressure: Lower the integrated pressure anvil to ensure firm and uniform contact between the sample and the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added and averaged to produce the final spectrum with a resolution of 4 cm⁻¹.

-

Data Analysis: The resulting transmittance or absorbance spectrum is analyzed, and key peaks are identified and assigned to their corresponding functional groups.

Visualization: IR Analysis Workflow

Caption: Workflow for functional group analysis via ATR-FTIR.

Predicted IR Data Summary

| Predicted Frequency (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| 3450 - 3350 | Medium | N-H Asymmetric Stretch | Primary Amine (-NH₂) |

| 3350 - 3250 | Medium | N-H Symmetric Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | Weak-Medium | C-H Stretch | Aromatic C-H |

| 1620 - 1580 | Medium-Strong | C=N Stretch | Thiazole Ring |

| 1550 - 1500 | Strong | N-O Asymmetric Stretch | Nitro Group (-NO₂) |

| 1480 - 1440 | Medium | C=C Stretch | Aromatic Ring |

| 1370 - 1330 | Strong | N-O Symmetric Stretch | Nitro Group (-NO₂) |

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.

Expected Mass and Fragmentation

-

Molecular Formula: C₇H₅N₃O₂S

-

Monoisotopic Mass: 195.0106 g/mol

-

Molecular Ion: In accordance with the Nitrogen Rule, the presence of an odd number of nitrogen atoms (three) means the molecular ion ([M]⁺•) will have an odd nominal mass at m/z 195.

-

High-Resolution MS (HRMS): Using a high-resolution instrument like a TOF or Orbitrap analyzer, the measured mass of the protonated molecule ([M+H]⁺, m/z 196.0179) should be within 5 ppm of the calculated value, confirming the elemental composition.

-

Fragmentation: Electron Impact (EI) or Collision-Induced Dissociation (CID) would likely induce characteristic fragmentation. Key expected losses include:

-

Loss of NO₂ (46 Da): [M - NO₂]⁺ at m/z 149.

-

Loss of NO (30 Da): [M - NO]⁺ at m/z 165.

-

Cleavage of the thiazole ring can lead to further complex fragments.

-

Experimental Protocol: ESI-TOF for Accurate Mass

Causality Behind Experimental Choices:

-

Ionization: Electrospray Ionization (ESI) is a soft ionization technique ideal for this polar molecule. It typically generates the protonated molecular ion [M+H]⁺ with minimal in-source fragmentation, providing a clear signal for the parent molecule.

-

Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer provides the high mass accuracy required to confirm the elemental formula, a critical component of structural validation.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: The solution is infused into the ESI source via a syringe pump or LC system. Optimize source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable signal.

-

Mass Calibration: Calibrate the mass analyzer using a known standard immediately before or during the analysis to ensure high mass accuracy.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

-

Data Analysis: Identify the [M+H]⁺ peak and compare its measured accurate mass to the theoretical mass calculated for C₇H₆N₃O₂S⁺.

Visualization: Mass Spectrometry Analysis Workflow

Caption: Workflow for molecular formula confirmation via HRMS.

Predicted Mass Spectrometry Data

| m/z (Nominal) | Proposed Ion Formula | Analysis Type |

| 196 | [C₇H₅N₃O₂S + H]⁺ | ESI (Low Res) |

| 195 | [C₇H₅N₃O₂S]⁺• | EI (Low Res) |

| 165 | [C₇H₅N₂OS]⁺• | EI Fragmentation ([M-NO]⁺•) |

| 149 | [C₇H₅N₂S]⁺ | EI Fragmentation ([M-NO₂]⁺) |

Conclusion

The structural elucidation of this compound is a multi-faceted process where NMR, IR, and MS provide complementary and confirmatory data. ¹H and ¹³C NMR will define the precise connectivity and substitution pattern of the carbon-hydrogen framework. IR spectroscopy will rapidly confirm the presence of the critical amine and nitro functional groups. Finally, high-resolution mass spectrometry will provide unequivocal confirmation of the elemental formula. By following the protocols and predictive frameworks detailed in this guide, researchers can confidently verify the identity and purity of this important chemical entity, ensuring the integrity of their subsequent investigations.

References

In Silico Modeling of 5-Nitro-1,3-benzothiazol-2-amine Interactions: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico evaluation of 5-Nitro-1,3-benzothiazol-2-amine, a compound of interest within the broader class of pharmacologically active benzothiazole derivatives. We will navigate the essential computational methodologies, from initial drug-likeness and pharmacokinetic predictions to rigorous molecular docking and dynamic simulations. This document is designed for researchers, scientists, and drug development professionals, offering both theoretical underpinnings and practical, step-by-step protocols. Our exploration will be contextualized through the lens of neurodegenerative disease, specifically focusing on the potential interactions of this compound with α-synuclein, a protein implicated in Parkinson's disease, drawing parallels from recent studies on similar benzothiazole isomers.[1][2][3][4]

Introduction: The Rationale for In Silico Assessment

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects.[5][6][7][8][9][10] The subject of this guide, this compound, represents a synthetically accessible derivative with potential for therapeutic intervention. Before committing to extensive and costly wet-lab synthesis and screening, a robust in silico evaluation can provide critical insights into its potential efficacy, safety, and mechanism of action.[8][11]

Computational modeling allows for the rapid assessment of a molecule's pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), the identification of potential biological targets, and a detailed atomic-level understanding of its interactions with those targets. This predictive power is invaluable for prioritizing lead candidates and guiding further experimental work.[12]

Recent research has highlighted the role of a closely related isomer, 5-nitro-1,2-benzothiazol-3-amine, in modulating the aggregation of α-synuclein and tau proteins, both of which are central to the pathology of neurodegenerative diseases.[1][2][3][4] This provides a strong rationale for investigating the potential of this compound to interact with these key proteins.

The In Silico Workflow: A Phased Approach

Our in silico investigation will follow a logical progression, starting with a broad assessment of the molecule's properties and progressively narrowing down to a detailed analysis of its interaction with a specific biological target.

Caption: In Silico Workflow for this compound.

Phase 1: ADMET & Physicochemical Profiling

The initial step in evaluating any potential drug candidate is to assess its fundamental physicochemical and pharmacokinetic properties. This helps to identify potential liabilities early in the discovery process.

Rationale

A compound's success as a drug is not solely dependent on its biological activity but also on its ability to reach its target in the body, remain stable for a sufficient duration, and be cleared without causing toxicity.[13] In silico ADMET prediction provides a rapid and cost-effective means of evaluating these properties.

Recommended Protocol: SwissADME

The SwissADME web server is a user-friendly and comprehensive tool for this purpose.

Step-by-Step Protocol:

-

Obtain SMILES String: The SMILES (Simplified Molecular Input Line Entry System) string for this compound is O=--INVALID-LINK--c1cc2sc(N)nc2cc1.

-

Access SwissADME: Navigate to the SwissADME website (--INVALID-LINK--).

-

Input Molecule: Paste the SMILES string into the input box and click "Run".

-

Analyze Results: The output will provide a wealth of information, including:

-

Physicochemical Properties: Molecular weight, logP (lipophilicity), water solubility, etc.

-

Lipinski's Rule of Five: A key indicator of drug-likeness.

-

Pharmacokinetic Properties: Gastrointestinal absorption, blood-brain barrier (BBB) penetration, and cytochrome P450 (CYP) inhibition.

-

Medicinal Chemistry Friendliness: Alerts for any potentially problematic fragments.

-

Data Interpretation

| Parameter | Predicted Value (Illustrative) | Implication for Drug Development |

| Molecular Weight | < 500 g/mol | Favorable for absorption and distribution. |

| LogP | 1-3 | Optimal balance of hydrophilicity and lipophilicity. |

| Lipinski's Violations | 0 | High likelihood of being an orally active drug. |

| GI Absorption | High | Good potential for oral administration. |

| BBB Permeant | Yes/No | Critical for CNS targets like α-synuclein. |

| CYP Inhibition | Inhibitor of CYP isoforms? | Potential for drug-drug interactions. |

Phase 2: Target Identification and Preparation

Based on the promising activity of a related isomer, we will proceed with α-synuclein as a primary biological target.

Rationale

The aggregation of α-synuclein is a hallmark of Parkinson's disease and other synucleinopathies. Small molecules that can bind to α-synuclein and modulate its aggregation are of significant therapeutic interest.[1][3]

Recommended Protocol: Protein Data Bank (PDB) and UCSF Chimera

Step-by-Step Protocol:

-

Identify Target Structure: Search the Protein Data Bank (--INVALID-LINK--) for a suitable structure of human α-synuclein. For this example, we will use PDB ID: 1XQ8.

-

Download PDB File: Download the structure in PDB format.

-

Prepare the Protein using UCSF Chimera:

-

Open the PDB file in UCSF Chimera.

-

Remove any unwanted chains, water molecules, and co-crystallized ligands.

-

Add hydrogen atoms.

-

Assign partial charges.

-

Save the cleaned protein structure as a PDB file. This prepared structure is now ready for docking.

-

Phase 3: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Rationale

Docking allows us to visualize the potential binding mode of this compound to α-synuclein and estimate the binding affinity. This provides a structural hypothesis for its mechanism of action.

Recommended Protocol: AutoDock Vina

AutoDock Vina is a widely used and accurate open-source docking program.

Step-by-Step Protocol:

-

Ligand Preparation:

-

Draw the 3D structure of this compound using a molecule editor like Avogadro.

-

Perform an initial geometry optimization.

-

Save the structure as a PDB file.

-

Use AutoDockTools to convert the ligand PDB file to the PDBQT format, which includes partial charges and rotatable bond information.

-

-

Grid Box Definition:

-

In AutoDockTools, load the prepared protein (PDBQT format).

-

Define a grid box that encompasses the potential binding site on α-synuclein. The size and center of the grid box are crucial parameters.

-

-

Running the Docking Simulation:

-

Create a configuration file (conf.txt) specifying the paths to the protein and ligand PDBQT files, and the grid box parameters.

-

Execute AutoDock Vina from the command line.

-

-

Analysis of Results:

-

Vina will output a PDBQT file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).

-

Visualize the protein-ligand complex in a molecular viewer like PyMOL or UCSF Chimera to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

Phase 4: Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of the binding event, MD simulations allow us to observe the dynamic behavior of the protein-ligand complex over time.

Rationale

MD simulations provide a more realistic representation of the biological environment and can be used to assess the stability of the docked pose and refine the binding mode.

Recommended Protocol: GROMACS

GROMACS is a versatile and high-performance package for performing MD simulations.[1][2][5]

Step-by-Step Protocol:

-

System Setup:

-

Start with the best-ranked docked pose from AutoDock Vina.

-

Use GROMACS tools to create a topology for the ligand.

-

Place the protein-ligand complex in a simulation box and solvate it with water molecules.

-

Add ions to neutralize the system.

-

-

Energy Minimization and Equilibration:

-

Perform energy minimization to relax the system and remove any steric clashes.

-

Conduct a two-phase equilibration (NVT and NPT) to bring the system to the desired temperature and pressure.

-

-

Production MD Run:

-

Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to allow the system to reach a stable state.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to assess the stability of the protein-ligand complex. Key analyses include:

-

Root Mean Square Deviation (RMSD): To monitor the overall stability of the complex.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To track the formation and breaking of hydrogen bonds between the ligand and protein over time.

-

-

Caption: Detailed Molecular Dynamics Simulation Workflow.

Conclusion and Future Directions

This guide has outlined a systematic in silico approach for evaluating the therapeutic potential of this compound. By following this workflow, researchers can gain valuable insights into the compound's drug-likeness, identify and validate potential biological targets, and develop a detailed understanding of its binding interactions. The results of these computational studies can then be used to prioritize the compound for synthesis and experimental validation, ultimately accelerating the drug discovery process. Future in silico work could involve virtual screening of a library of this compound derivatives to identify compounds with improved binding affinity and pharmacokinetic properties, as well as more advanced techniques like free energy calculations to more accurately predict binding affinities.

References

- 1. 5-Nitro-1,2-benzothiazol-3-amine and N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide Modulate α-Synuclein and Tau Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 5-Nitro-1,2-benzothiazol-3-amine and N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide Modulate α-Synuclein and Tau Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ijprajournal.com [ijprajournal.com]

- 9. rjpbcs.com [rjpbcs.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07540D [pubs.rsc.org]

The Solubility Profile of 5-Nitro-1,3-benzothiazol-2-amine: A Technical Guide for Researchers

Foreword: Navigating the Data Landscape for a Niche Compound

Physicochemical Properties and Their Anticipated Impact on Solubility

The solubility of a compound is intrinsically linked to its physicochemical properties. While experimental data for 5-Nitro-1,3-benzothiazol-2-amine is sparse, we can infer its likely characteristics from closely related structures and general chemical principles.

Molecular Structure and Functional Groups

The structure of this compound, with its fused aromatic ring system, nitro group, and amino group, dictates its solubility behavior. The planar benzothiazole core contributes to strong intermolecular π-π stacking interactions in the solid state, which must be overcome by the solvent for dissolution to occur. The presence of a nitro group, being strongly electron-withdrawing, increases the molecule's polarity and potential for dipole-dipole interactions, but also contributes to its hydrophobicity.[1] Conversely, the amino group can act as both a hydrogen bond donor and acceptor, potentially enhancing solubility in protic solvents.

Predicted pKa and logP

-

pKa: The basicity of the 2-amino group is significantly reduced by the electron-withdrawing nature of the benzothiazole ring and the nitro group. For the analogous compound, 2-Amino-5-nitrothiazole, a predicted pKa of 1.26 suggests it is a very weak base.[2] It is highly probable that this compound exhibits similarly weak basicity. This implies that significant protonation to form a more soluble salt will only occur at a very low pH.

-

logP: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. For the related compound 6-Nitrobenzothiazole, a calculated logP of 2.204 indicates a preference for the lipid phase.[3] The presence of the amino group in our target compound would likely decrease the logP slightly, but it is still expected to be a lipophilic molecule with consequently low aqueous solubility.

Crystal Lattice Energy

The energy required to break the intermolecular forces within the crystal lattice is a critical factor in solubility. The crystal structure of a derivative of 5-nitro-1,3-thiazole reveals the presence of N—H⋯O hydrogen bonds, which form chains and contribute to a stable crystal packing.[1] It is reasonable to assume that this compound also forms a stable crystal lattice with significant hydrogen bonding and π-stacking, contributing to its likely poor solubility in non-polar solvents.

Predicted Solubility Profile

Based on the analysis of its structural analogues and fundamental chemical principles, the following solubility profile for this compound is predicted.

Aqueous Solubility

The aqueous solubility of this compound is expected to be very low. The hydrophobic benzothiazole backbone and the nitro group are the primary contributors to this characteristic.[3] For the related compound 2-Amino-5-nitrothiazole, the water solubility is described as "slightly soluble" or "<0.1 g/100 mL at 20 °C".[4] A similar low level of aqueous solubility is anticipated for the target compound.

Solubility in Organic Solvents

The solubility in organic solvents will be governed by the "like dissolves like" principle.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are anticipated to be the most effective at dissolving this compound. Their polarity can interact with the nitro and amino groups, and their ability to disrupt intermolecular forces in the crystal lattice will be crucial. For a similar compound, 5-nitro-1,3-benzothiazole-2-thione, notable solubility in DMSO and acetone has been reported.[5]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents should offer moderate solubility. They can engage in hydrogen bonding with the amino group. The analogue 2-Amino-5-nitrothiazole is soluble in 95% ethanol (1g in 150g at 20 °C).

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility in non-polar solvents is expected to be very low. The polar functional groups and the strong intermolecular forces in the solid state will not be effectively overcome by these solvents.

-

Other Organic Solvents: The analogue 2-Amino-5-nitrothiazole is reported to be soluble in diethyl ether (1g in 250g at 20 °C) and insoluble in chloroform.

Influence of pH

Given the predicted low pKa of the 2-amino group, the solubility of this compound is not expected to increase significantly in acidic aqueous buffers until a very low pH is reached. At neutral and alkaline pH, the compound will exist predominantly in its free base form, which has low aqueous solubility.

Influence of Temperature

The dissolution of most solid compounds is an endothermic process, meaning that solubility generally increases with temperature.[5] This is expected to be the case for this compound in most solvents.

Experimental Determination of Solubility

To obtain definitive solubility data, a systematic experimental approach is necessary. The following protocols are based on the industry-standard shake-flask method.

Workflow for Solubility Determination

Caption: Experimental workflow for determining thermodynamic solubility.

Detailed Protocol: Shake-Flask Method

This method is considered the gold standard for determining thermodynamic solubility.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Glass vials with screw caps and PTFE septa

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm, solvent-compatible)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of solid this compound to a pre-weighed glass vial. The excess should be visually apparent.

-

Accurately add a known volume or mass of the desired solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24 to 72 hours). Periodically check if the concentration of the dissolved compound remains constant.

-

After equilibration, allow the vials to stand at the set temperature to allow the excess solid to settle.

-

Centrifuge the vials to further pellet the undissolved solid.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a solvent-compatible syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilute the filtered saturated solution as necessary for the chosen analytical method.

-

Quantify the concentration of this compound in the diluted solution using a pre-validated analytical method (HPLC, UV-Vis, or gravimetric analysis).

-

Calculate the solubility, typically expressed in mg/mL or mol/L.

Analytical Methods for Quantification

-

High-Performance Liquid Chromatography (HPLC): This is the preferred method for its specificity and sensitivity. A calibration curve of known concentrations of this compound must be prepared to accurately determine the concentration of the saturated solution.

-

UV-Vis Spectrophotometry: If the compound has a distinct chromophore and does not suffer from interference from the solvent, UV-Vis spectrophotometry can be a rapid quantification method. A calibration curve is also required.

-

Gravimetric Analysis: This method involves taking a known volume of the filtered saturated solution, evaporating the solvent, and weighing the remaining solid residue. While simple, it is generally less accurate than chromatographic methods.

Tabulated Summary of Predicted and Analogue Solubility Data

| Solvent Class | Solvent Example | Predicted Solubility of this compound | Analogue Data (2-Amino-5-nitrothiazole) |

| Aqueous | Water | Very Low | Slightly soluble (<0.1 g/100 mL at 20 °C)[4] |

| Dilute Mineral Acids | Soluble | Soluble[2] | |

| Polar Aprotic | DMSO, DMF, Acetone | High | Data not available |

| Polar Protic | Ethanol (95%) | Moderate to High | Soluble (1g/150g at 20 °C) |

| Methanol | Moderate | Data not available | |

| Ethers | Diethyl Ether | Low to Moderate | Soluble (1g/250g at 20 °C) |

| Halogenated | Chloroform | Insoluble | Insoluble |

| Aromatic | Toluene | Very Low | Data not available |

| Aliphatic | Hexane | Very Low | Data not available |

Handling and Safety Considerations

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous compounds such as 2-Amino-5-nitrothiazole should be considered for handling procedures.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Incompatibilities: Avoid contact with strong acids, strong oxidizing agents, acid chlorides, and acid anhydrides.[2]

-

Storage: Store in a cool, dry, dark place in a tightly sealed container.

Conclusion

This technical guide provides a comprehensive overview of the anticipated solubility profile of this compound based on the analysis of its chemical structure and data from closely related analogues. While it is predicted to have low aqueous solubility and higher solubility in polar organic solvents, particularly aprotic ones, experimental verification is paramount. The detailed protocols provided herein offer a robust framework for researchers to determine the precise solubility of this compound, a critical step in advancing its potential applications in research and development.

References

- 1. Crystal structure of 2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. benchchem.com [benchchem.com]

- 4. Best 2-Amino-5-Nitrothiazole (5-Nitro-2-Thiazolamine) factory and suppliers | PTG [ptgchemical.com]

- 5. solubilityofthings.com [solubilityofthings.com]

An In-Depth Technical Guide to the Thermogravimetric Analysis of 5-Nitro-1,3-benzothiazol-2-amine

Authored by: Dr. Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 5-Nitro-1,3-benzothiazol-2-amine, a compound of significant interest in medicinal chemistry and materials science. The guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the thermal stability and decomposition kinetics of this molecule. Through a detailed exploration of experimental protocols, data interpretation, and mechanistic considerations, this document serves as a practical resource for characterizing the thermal properties of this compound and related nitroaromatic compounds.

Introduction: The Significance of Thermal Analysis in Pharmaceutical Research

This compound and its isomers, such as 5-nitro-1,2-benzothiazol-3-amine, are recognized for their potential therapeutic applications, including the modulation of protein aggregation in neurodegenerative diseases.[1][2][3] The benzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceutical agents.[1] The thermal stability of such compounds is a critical parameter in drug development, influencing manufacturing processes, formulation strategies, and shelf-life stability.[4]

Thermogravimetric analysis (TGA) is an essential technique for evaluating the thermal properties of pharmaceutical compounds.[4] By precisely measuring changes in a sample's mass as a function of temperature in a controlled atmosphere, TGA provides valuable data on thermal stability, decomposition pathways, and the presence of volatile components.[5] This guide will delve into the specific application of TGA for the characterization of this compound, offering a robust framework for its thermal analysis.

Molecular Structure and Predicted Thermal Behavior

This compound is a nitroaromatic compound with the following chemical structure:

Caption: Chemical structure of this compound.

The presence of the nitro group (-NO2) suggests that the molecule is likely to undergo energetic decomposition at elevated temperatures. The thermal decomposition of nitro compounds often proceeds through complex, multi-step pathways, which can be elucidated using TGA coupled with other analytical techniques like Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC).[6][7][8][9]

Experimental Protocol: Thermogravimetric Analysis of this compound

This section outlines a detailed, step-by-step methodology for conducting the TGA of this compound.

3.1. Instrumentation and Materials

-

Instrument: A calibrated thermogravimetric analyzer (e.g., Mettler Toledo TGA/SDTA 851e or TA Instruments Discovery™ TGA).[10]

-

Crucibles: Alumina or platinum crucibles (150 µL).[10]

-

Sample: High-purity this compound.

-

Purge Gas: High-purity nitrogen (99.999%).

3.2. Experimental Workflow

Caption: Experimental workflow for the thermogravimetric analysis.

3.3. Step-by-Step Procedure

-

Sample Preparation:

-

Instrument Setup:

-

Place the sample crucible into the TGA autosampler.

-

Set the purge gas (nitrogen) flow rate to a constant value (e.g., 50 mL/min).

-

Program the temperature profile:

-

Equilibrate at 30 °C.

-

Ramp up to 600 °C at a heating rate of 10 °C/min.

-

-

-

Data Acquisition:

-

Initiate the TGA run.

-

Continuously record the sample mass, temperature, and time.

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum mass loss rates.

-

Determine the onset temperature, peak temperature, and percentage of mass loss for each decomposition step.

-

Anticipated Results and Interpretation

Based on the thermal behavior of similar nitroaromatic and benzothiazole compounds, a multi-stage decomposition is anticipated for this compound.

4.1. Quantitative Data Summary

The following table summarizes the expected quantitative data from the TGA of this compound. Note: This data is illustrative and based on the predicted decomposition pathway.

| Decomposition Stage | Onset Temperature (°C) | Peak Temperature (°C) (from DTG) | Mass Loss (%) | Proposed Lost Fragments |

| Stage 1 | ~220 | ~250 | ~23.5 | -NO2 |

| Stage 2 | ~300 | ~350 | ~45.0 | Fragmentation of the benzothiazole ring |

| Final Residue | >500 | - | ~31.5 | Carbonaceous residue |

4.2. TGA and DTG Curves

A representative TGA curve would show distinct steps corresponding to the different stages of decomposition. The DTG curve would exhibit peaks at the temperatures of the maximum rate of mass loss for each stage.

4.3. Proposed Decomposition Pathway

The thermal decomposition of this compound is likely initiated by the cleavage of the C-NO2 bond, which is typically the weakest bond in nitroaromatic compounds. This would be followed by the fragmentation of the benzothiazole ring system at higher temperatures.

Caption: Proposed thermal decomposition pathway of this compound.

Discussion and Mechanistic Insights

The initial mass loss step, attributed to the release of the nitro group, is a common feature in the thermal decomposition of nitro compounds.[8][9] The subsequent decomposition of the benzothiazole ring is a more complex process involving the cleavage of C-N, C-S, and C-C bonds, leading to the formation of various gaseous products. The final carbonaceous residue is typical for the thermal decomposition of organic compounds in an inert atmosphere.

For a more detailed mechanistic understanding, it is recommended to couple the TGA with evolved gas analysis (EGA) techniques such as mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR). This would allow for the identification of the gaseous fragments evolved at each decomposition stage, providing direct evidence for the proposed pathway.

Conclusion

This technical guide has provided a comprehensive framework for the thermogravimetric analysis of this compound. By following the detailed experimental protocol and utilizing the provided interpretation guidelines, researchers can effectively characterize the thermal stability and decomposition behavior of this important pharmaceutical scaffold. The insights gained from TGA are crucial for ensuring the quality, safety, and efficacy of potential drug candidates and for optimizing manufacturing and storage conditions.

References

- 1. 5-Nitro-1,2-benzothiazol-3-amine and N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide Modulate α-Synuclein and Tau Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 5-Nitro-1,2-benzothiazol-3-amine and N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide Modulate α-Synuclein and Tau Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. veeprho.com [veeprho.com]

- 5. tainstruments.com [tainstruments.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Nitro Compounds from Nitrogen Dioxide Captured in a Metal-Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. epfl.ch [epfl.ch]

- 11. torontech.com [torontech.com]

An In-depth Technical Guide to the Crystal Structure of 5-Nitro-1,3-benzothiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitro-1,3-benzothiazol-2-amine is a heterocyclic compound of significant interest due to the established and varied biological activities of the benzothiazole scaffold. The precise three-dimensional arrangement of its atoms, defined by its crystal structure, is paramount as it governs the molecule's physical, chemical, and biological properties. This guide provides a comprehensive examination of the crystal structure of this compound, detailing the synthesis and crystallization processes, the methodology of single-crystal X-ray diffraction, and a thorough analysis of the resultant molecular geometry and intermolecular interactions that define its solid-state architecture.

Introduction: The Significance of the Benzothiazole Scaffold

Benzothiazoles are a class of bicyclic heterocyclic compounds featuring a benzene ring fused to a thiazole ring. This structural motif is a "privileged scaffold" in medicinal chemistry, appearing in numerous pharmacologically active agents. The incorporation of a nitro group (NO₂) and an amine group (NH₂) into this scaffold, as in this compound, is expected to significantly modulate its electronic properties and potential for intermolecular interactions, thereby influencing its bioactivity.

The nitro group, a strong electron-withdrawing moiety, can enhance interactions with biological targets and is a known pharmacophore in various antimicrobial and antineoplastic drugs. Concurrently, the 2-amino group provides a crucial site for hydrogen bonding, which is fundamental for molecular recognition processes at enzyme active sites or receptors. Understanding the precise spatial orientation of these functional groups is critical for structure-based drug design and for explaining the compound's mechanism of action at a molecular level. Single-crystal X-ray diffraction is the definitive technique for obtaining this detailed structural information.

Synthesis and Single-Crystal Growth

The generation of high-quality single crystals is the most critical and often challenging prerequisite for a successful X-ray structure determination. This process begins with the chemical synthesis of the target compound, followed by a meticulous crystallization procedure.

Synthesis Protocol

A plausible and efficient route for the synthesis of this compound (or its common isomer, 6-nitrobenzo[d]thiazol-2-amine) involves the nitration of 2-aminobenzothiazole.

-

Step 1: Preparation of 2-Aminobenzothiazole: A common starting point is the reaction of aniline with potassium thiocyanate to form an intermediate, which is then cyclized.

-

Step 2: Nitration: The synthesized 2-aminobenzothiazole is subjected to nitration using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group onto the benzene ring.

Causality: The use of a strong acid mixture (H₂SO₄/HNO₃) is essential to generate the nitronium ion (NO₂⁺), the electrophile required for the electrophilic aromatic substitution reaction. The temperature must be carefully controlled to prevent over-nitration and decomposition of the starting material.

Crystallization Protocol: The Art of Slow Cooling

Obtaining diffraction-quality crystals requires growing them slowly from a supersaturated solution, allowing the molecules to self-assemble into a highly ordered, periodic lattice.

-

Step 1: Solvent Selection: A suitable solvent or solvent system is identified in which the compound has moderate solubility—ideally, high solubility at an elevated temperature and lower solubility at room or sub-ambient temperatures. Ethanol is often a good starting point for such compounds.

-

Step 2: Preparation of a Supersaturated Solution: The synthesized this compound is dissolved in a minimal amount of the chosen hot solvent to achieve saturation.

-

Step 3: Slow Cooling and Crystal Growth: The hot, clear solution is filtered to remove any particulate matter and then allowed to cool to room temperature very slowly over several hours to days. This can be achieved by placing the flask in an insulated container (e.g., a dewar).

-

Step 4: Crystal Harvesting: Once suitable crystals have formed (typically >0.1 mm in all dimensions), they are carefully harvested from the mother liquor.

Causality: Rapid cooling would cause the compound to precipitate or "crash out" of the solution, resulting in a polycrystalline powder or poorly formed crystals with significant defects, which are unsuitable for single-crystal X-ray diffraction. Slow, undisturbed cooling is the key to minimizing imperfections and maximizing crystal size and quality.

Elucidation by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is an analytical technique that provides the unambiguous three-dimensional structure of a molecule. By measuring the directions and intensities of X-rays scattered by the electron clouds of the atoms in a crystal, a 3D map of the electron density can be generated, from which the atomic positions can be determined.

Experimental Workflow

The process of determining a crystal structure follows a well-defined, self-validating workflow.

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Amino-5-nitrobenzothiazole Derivatives for Antimicrobial Screening

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Name/Lab Group

Abstract

This document provides a comprehensive guide to the synthesis of novel 2-amino-5-nitrobenzothiazole derivatives and the subsequent evaluation of their antimicrobial properties. Benzothiazole and its derivatives are a well-established class of heterocyclic compounds with a wide range of pharmacological activities, including notable antimicrobial effects.[1][2][3] The protocols detailed herein are designed to be a robust framework for researchers engaged in the discovery and development of new antimicrobial agents to combat the growing threat of drug-resistant pathogens.[2] We will explore the synthesis of two classes of derivatives, Schiff bases and azo dyes, and provide detailed methodologies for their antimicrobial screening.

Introduction: The Rationale for 2-Amino-5-nitrobenzothiazole Derivatives

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[2][3] The presence of the nitro group at the 5-position and the amino group at the 2-position of the benzothiazole ring provides reactive sites for the synthesis of a variety of derivatives. These modifications can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including its antimicrobial potency.

The mechanism of action for the antimicrobial activity of benzothiazole derivatives is multifaceted and can involve the inhibition of essential microbial enzymes such as DNA gyrase, dihydropteroate synthase, and dihydrofolate reductase.[1][3] By synthesizing novel derivatives, we aim to explore the structure-activity relationships (SAR) that govern their antimicrobial efficacy and potentially identify compounds with enhanced activity against a broad spectrum of pathogenic microorganisms.

Synthesis of 2-Amino-5-nitrobenzothiazole Derivatives

This section outlines the synthetic protocols for two classes of derivatives: Schiff bases and azo dyes.

Synthesis of Schiff Base Derivatives

Schiff bases, characterized by the presence of an imine (-C=N-) group, are synthesized through the condensation reaction of a primary amine with an aldehyde or ketone.[4][5] In this protocol, 2-amino-5-nitrobenzothiazole serves as the primary amine.

Protocol 2.1: Synthesis of a Schiff Base Derivative

-

Dissolution of Reactants: In a round-bottom flask, dissolve 2-amino-5-nitrobenzothiazole (1 equivalent) in a suitable solvent such as ethanol or methanol. To this solution, add a substituted aromatic aldehyde (1 equivalent).

-

Catalysis: Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Reflux: Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Product: After completion of the reaction, cool the mixture to room temperature. The solid product that precipitates out is collected by filtration.

-

Purification: Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and dimethylformamide (DMF).

-

Characterization: The structure of the synthesized Schiff base should be confirmed using spectroscopic techniques such as Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry.[4][6]

Synthesis of Azo Dye Derivatives

Azo dyes contain the azo functional group (-N=N-) and are synthesized via a diazotization-coupling reaction.[7][8]

Protocol 2.2: Synthesis of an Azo Dye Derivative

-

Diazotization of 2-Amino-5-nitrobenzothiazole:

-

Dissolve 2-amino-5-nitrobenzothiazole (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise while maintaining the temperature between 0-5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

-

-

Coupling Reaction:

-

In a separate beaker, dissolve a suitable coupling agent (e.g., a substituted aniline or phenol) in an appropriate solvent (e.g., ethanol, acetic acid).[9][10]

-

Cool this solution to 0-5 °C.

-

Slowly add the freshly prepared diazonium salt solution to the coupling agent solution with constant stirring, maintaining the temperature at 0-5 °C.

-

-

Isolation and Purification:

-

The azo dye will precipitate out of the solution. Collect the solid by filtration.

-

Wash the product with cold water to remove any inorganic salts.

-

Purify the dye by recrystallization from a suitable solvent.

-

-

Characterization: Characterize the synthesized azo dye using FTIR, ¹H NMR, ¹³C NMR, and UV-Visible spectroscopy.[11]

Antimicrobial Screening Protocols

The synthesized derivatives will be screened for their antimicrobial activity against a panel of pathogenic bacteria and fungi. The primary method for this initial screening is the determination of the Minimum Inhibitory Concentration (MIC).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12][13] The broth microdilution method is a widely used and reliable technique for determining MIC values.[14][15]

Protocol 3.1: Broth Microdilution Assay

-

Preparation of Bacterial/Fungal Inoculum:

-

From a fresh agar plate, pick 3-5 well-isolated colonies of the test microorganism.

-

Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[14]

-

Incubate the culture at the appropriate temperature (e.g., 37°C for most bacteria) until it reaches a turbidity equivalent to a 0.5 McFarland standard.[14] This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[14][15]

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the synthesized derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using the appropriate broth medium.[14]

-

-

Inoculation and Incubation:

-

Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include a positive control (microorganism with no compound) and a negative control (broth medium only).[14]

-

Incubate the plate at the appropriate temperature for 16-24 hours.

-

-

Determination of MIC:

Data Presentation and Interpretation

The results of the antimicrobial screening should be presented in a clear and concise manner. A tabular format is recommended for summarizing the MIC values.

Table 1: Minimum Inhibitory Concentration (MIC) of Synthesized Derivatives

| Compound ID | Derivative Type | Test Microorganism | Gram Stain | MIC (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) of Positive Control |

| SCH-01 | Schiff Base | Staphylococcus aureus | Gram-positive | Ciprofloxacin | ||

| SCH-01 | Schiff Base | Escherichia coli | Gram-negative | Ciprofloxacin | ||

| AZO-01 | Azo Dye | Staphylococcus aureus | Gram-positive | Ciprofloxacin | ||

| AZO-01 | Azo Dye | Escherichia coli | Gram-negative | Ciprofloxacin | ||

| ... | ... | ... | ... | ... |

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for reproducibility. The following diagrams illustrate the key processes described in these application notes.

Caption: General workflow for the synthesis and antimicrobial screening of 2-amino-5-nitrobenzothiazole derivatives.

Caption: Step-by-step workflow for the Minimum Inhibitory Concentration (MIC) determination using the broth microdilution method.

Conclusion and Future Directions

These application notes provide a detailed and practical guide for the synthesis and antimicrobial evaluation of novel 2-amino-5-nitrobenzothiazole derivatives. By following these protocols, researchers can systematically explore the chemical space around this privileged scaffold and identify promising new candidates for antimicrobial drug development. Future work could involve expanding the library of derivatives, exploring other synthetic modifications, and investigating the mechanism of action of the most potent compounds. Further in-depth studies, including cytotoxicity assays and in vivo efficacy models, will be necessary to fully characterize the therapeutic potential of any lead compounds identified.

References

- 1. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. ijpbs.com [ijpbs.com]

- 5. scispace.com [scispace.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Azo Dyes and the Microbial World: Synthesis, Breakdown, and Bioactivity [mdpi.com]

- 9. [PDF] Synthesis , characterization , and antimicrobial activity of heterocyclic azo dye derivatives | Semantic Scholar [semanticscholar.org]

- 10. Synthesis of Disperse azo Dyes from 2-Amino-5-Nitro Benzothiazole and their Application on Polyester Fibre – Oriental Journal of Chemistry [orientjchem.org]

- 11. researchgate.net [researchgate.net]

- 12. bio.libretexts.org [bio.libretexts.org]

- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. microbe-investigations.com [microbe-investigations.com]

Application Note & Protocol: Synthesis of Schiff Base Derivatives of 5-Nitro-1,3-benzothiazol-2-amine

Abstract & Introduction

This document provides a comprehensive guide for the synthesis, purification, and characterization of Schiff base derivatives originating from 5-Nitro-1,3-benzothiazol-2-amine. Schiff bases derived from benzothiazole scaffolds are a cornerstone in medicinal chemistry and materials science.[1] The incorporation of a nitro group at the 5-position significantly modulates the electronic properties of the benzothiazole ring, often enhancing the biological activities of its derivatives. These compounds are synthesized through the condensation reaction of a primary amine with an active carbonyl group, forming a characteristic azomethine or imine (-C=N-) linkage.[2][3][4]

The resulting Schiff bases are known to exhibit a wide spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antioxidant activities.[1][5] The procedural flexibility allows for the creation of a diverse library of compounds by reacting the primary amine with various aromatic and aliphatic aldehydes or ketones. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed, field-proven protocol grounded in established chemical principles. We will elucidate the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the synthetic process.

General Reaction Scheme & Mechanism

The synthesis is a nucleophilic addition-elimination reaction. The primary amine (this compound) acts as the nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. The reaction is typically catalyzed by a weak acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. Following the initial addition, a molecule of water is eliminated to form the stable imine bond.

Caption: General reaction for the synthesis of Schiff base derivatives.

Experimental Protocol

This section details a robust and reproducible protocol for the synthesis of a representative Schiff base from this compound and a substituted aromatic aldehyde.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Purpose |

| This compound | ≥98% Purity | Sigma-Aldrich | Primary amine reactant |

| Substituted Benzaldehyde | Analytical Reagent (AR) | Sigma-Aldrich | Carbonyl reactant |

| Ethanol (Absolute) or Methanol | AR Grade | Fisher Scientific | Reaction solvent |

| Glacial Acetic Acid | AR Grade | Merck | Acid catalyst |

| Ethyl Acetate | AR Grade | VWR Chemicals | TLC eluent component |

| n-Hexane | AR Grade | VWR Chemicals | TLC eluent component |

| Round-bottom flask (50 or 100 mL) | - | - | Reaction vessel |

| Reflux Condenser | - | - | Prevent solvent loss during heating |

| Magnetic Stirrer with Hot Plate | - | - | Agitation and heating |

| TLC Plates (Silica Gel 60 F254) | - | - | Reaction monitoring |

| Büchner Funnel and Flask | - | - | Product isolation (vacuum filtration) |

| Melting Point Apparatus | - | - | Purity assessment and characterization |

Step-by-Step Synthesis Procedure

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol. Stir the mixture using a magnetic stir bar until the amine is fully dissolved. Gentle warming may be applied if necessary.

-

Causality Note: Ethanol is selected as the solvent due to its ability to dissolve both the polar amine and the typically less polar aldehydes, while also having a suitable boiling point for reflux conditions.[6]

-

-

Addition of Aldehyde: To this solution, add an equimolar amount (10 mmol) of the desired substituted benzaldehyde.

-

Causality Note: An equimolar ratio is typically sufficient for driving the reaction to completion. Using a large excess of the aldehyde can complicate purification.

-

-

Catalysis: Add 3-4 drops of glacial acetic acid to the reaction mixture.[7]

-

Causality Note: The acid acts as a catalyst by protonating the carbonyl oxygen of the aldehyde. This increases the positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of the 2-amino group.

-

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C for ethanol) with continuous stirring. Maintain reflux for 4-6 hours.[4][6]

-

Causality Note: Heating under reflux provides the necessary activation energy for the dehydration step (elimination of water) and significantly increases the reaction rate without loss of solvent.

-

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Prepare a developing chamber with a suitable eluent system (e.g., ethyl acetate:hexane, 3:7 v/v). Spot the starting materials and the reaction mixture on a TLC plate. The formation of a new spot (the product) and the disappearance of the starting material spots indicate the reaction's progression towards completion.

-

Isolation of Product: After the reaction is complete, remove the heat source and allow the flask to cool to room temperature. A solid precipitate of the Schiff base product will typically form upon cooling.[6] If precipitation is slow, the mixture can be placed in an ice bath to facilitate crystallization.

-

Purification:

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the crude product on the filter paper with a small amount of cold ethanol to remove unreacted starting materials and soluble impurities.[8]

-

For higher purity, the product should be recrystallized. Dissolve the crude solid in a minimum amount of a hot suitable solvent (e.g., ethanol, acetone, or DMF), and then allow it to cool slowly to form crystals.[9]

-

Dry the purified crystals in a vacuum oven at 50-60°C.

-

Characterization

The identity and purity of the synthesized Schiff base should be confirmed using standard analytical techniques:

-

Melting Point (M.P.): A sharp melting point range indicates a high degree of purity.

-

FTIR Spectroscopy: To confirm the formation of the imine bond.

-

¹H NMR Spectroscopy: To confirm the structure and the presence of the azomethine proton.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

Data Presentation & Expected Results

The yield and physical properties of the synthesized Schiff bases will vary depending on the specific aldehyde used.

Representative Synthesis Data

| Aldehyde Reactant | Product Name | Yield (%) | M.P. (°C) | Reference |

| Benzaldehyde | N-benzylidene-5-nitro-1,3-benzothiazol-2-amine | ~75-85 | 220-222 | [8][10] |

| 4-Chlorobenzaldehyde | N-(4-chlorobenzylidene)-5-nitro-1,3-benzothiazol-2-amine | ~80-90 | 245-247 | [10] |

| 4-Hydroxybenzaldehyde | 4-{[(5-nitro-1,3-benzothiazol-2-yl)imino]methyl}phenol | ~70-80 | 260-262 | [11] |

| 3,5-diiodosalicylaldehyde | 2,4-diiodo-6-{[(6-nitro-1,3-benzothiazol-2-yl)imino]methyl}phenol | ~78 (MW) | >300 | [8] |

Note: Data is representative and may vary based on experimental conditions.

Spectroscopic Characterization Data

| Technique | Functional Group / Proton | Expected Absorption / Chemical Shift |

| FTIR (cm⁻¹) | C=N (Azomethine) | 1610 - 1645 (strong)[10] |

| NO₂ (Asymmetric stretch) | 1500 - 1550 | |

| NO₂ (Symmetric stretch) | 1340 - 1380 | |

| ¹H NMR (ppm) | -CH=N- (Azomethine) | 8.5 - 9.8 (singlet)[8][12] |

| Aromatic Protons | 7.0 - 8.8 (multiplets)[8] |

Experimental Workflow Visualization

The overall process from synthesis to characterization is summarized in the following workflow diagram.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cjes.guilan.ac.ir [cjes.guilan.ac.ir]

- 5. jocpr.com [jocpr.com]

- 6. benchchem.com [benchchem.com]

- 7. Transition Metal Complexes of Schiff Base Ligands Prepared from Reaction of Aminobenzothiazole with Benzaldehydes [mdpi.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 12. pnrjournal.com [pnrjournal.com]

Application Notes & Protocols: The Synthesis of Azo Dyes Utilizing 5-Nitro-1,3-benzothiazol-2-amine

Prepared by: A Senior Application Scientist

Introduction: The Strategic Importance of 5-Nitro-1,3-benzothiazol-2-amine in Chromophore Development

This compound is a pivotal heterocyclic aromatic amine that serves as a foundational precursor in the synthesis of a wide array of azo dyes. Its chemical architecture, featuring a benzothiazole moiety, an amino group for diazotization, and a strategically placed nitro group, makes it an exceptionally valuable intermediate for developing disperse and mordant dyes. The benzothiazole ring system contributes to the thermal stability and substantivity of the final dye molecule, while the electron-withdrawing nitro group acts as a powerful auxochrome, causing a bathochromic (deepening of color) shift in the absorption spectrum. This results in dyes with vibrant, deep shades, typically ranging from red to blue, and often confers superior light and sublimation fastness properties, making them suitable for dyeing synthetic fibers like polyester.[1][2]

This guide provides a detailed exploration of the synthesis of azo dyes derived from this compound, outlining the underlying chemical principles and offering robust, step-by-step protocols for researchers in dye chemistry and materials science.

The Core Synthesis Pathway: A Two-Stage Electrophilic Reaction

The conversion of this compound into an azo dye is a classic two-stage process involving diazotization followed by an azo coupling reaction.[3][4] This pathway leverages the amine's ability to form a highly reactive diazonium salt, which then acts as an electrophile to functionalize an electron-rich coupling partner.

Stage 1: Diazotization

Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[5] This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[5][6]

Causality Behind Experimental Choices:

-

In Situ Generation: Nitrous acid is unstable and decomposes readily; therefore, it is prepared within the reaction mixture immediately before use.[7]

-

Low Temperature (0-5 °C): This is the most critical parameter. The resulting diazonium salt is thermally unstable. At higher temperatures, it can decompose, releasing nitrogen gas and forming undesired phenolic byproducts, which significantly reduces the final dye yield.[6][8]

-

Strong Acidic Medium: The acid serves two purposes: it reacts with sodium nitrite to generate the necessary nitrous acid, and it protonates the nitrous acid to form the highly electrophilic nitrosonium ion (NO⁺), which is the active agent in the reaction.[7]

Stage 2: Azo Coupling

The azo coupling reaction is an electrophilic aromatic substitution where the diazonium salt acts as the electrophile, attacking an electron-rich aromatic nucleus, known as the coupling component.[3] Common coupling components include phenols, naphthols, and other aromatic amines. The extended conjugation created by the newly formed azo bridge (–N=N–) is the chromophore responsible for the intense color of the resulting dye.[9]

Causality Behind Experimental Choices:

-

Electron-Rich Coupler: The coupling component must be highly activated with electron-donating groups (e.g., -OH, -NH₂) to be sufficiently nucleophilic to react with the diazonium salt.

-

pH Control: The pH of the reaction medium is crucial and depends on the nature of the coupling component.

-

For phenolic couplers , the reaction is carried out in a slightly alkaline medium (pH 7-8). This deprotonates the hydroxyl group to form a highly nucleophilic phenoxide ion, which accelerates the coupling reaction.

-

For amine couplers , a slightly acidic medium (pH 4-6) is preferred. This ensures that while there is enough free amine to react, the concentration of the unreactive protonated amine (-NH₃⁺) is minimized.

-

Experimental Workflow and Protocols

The following diagram illustrates the general workflow for the synthesis of azo dyes from this compound.

Caption: General workflow for azo dye synthesis.

Protocol 1: Synthesis of an Azo Dye using an Amine Coupler (m-toluidine)

This protocol is adapted from general procedures for synthesizing disperse dyes.[10][11]

A. Diazotization of this compound

-

In a 100 mL beaker, suspend 0.5 g of this compound in 15 mL of 50% sulfuric acid.

-

Cool the mixture to 0-5 °C in an ice-salt bath with continuous stirring. The suspension should be fine and uniform.

-

In a separate beaker, prepare a solution of 0.26 g of sodium nitrite in 5 mL of distilled water and cool it to 0 °C.

-

Add the cold sodium nitrite solution dropwise to the amine suspension over 15-20 minutes. The addition rate must be carefully controlled to maintain the temperature below 5 °C.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete diazotization. The resulting clear solution is the diazonium salt, which should be used immediately.

B. Azo Coupling Reaction

-

In a 250 mL beaker, dissolve 0.27 g of m-toluidine in 5 mL of 30% sulfuric acid and cool the solution to 0-5 °C in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the m-toluidine solution dropwise with vigorous stirring. Maintain the temperature below 5 °C throughout the addition.

-

Continue to stir the reaction mixture in the ice bath for 3 hours, followed by 1 hour at room temperature. A colored precipitate will form.

-

Adjust the pH of the mixture to 7.0-7.5 by slowly adding a saturated solution of sodium acetate. This step neutralizes the excess acid and promotes the precipitation of the dye.

C. Isolation and Purification

-

Filter the crude dye product using a Buchner funnel.

-

Wash the filter cake thoroughly with cold distilled water until the washings are neutral.

-

Recrystallize the crude product from ethanol to obtain the pure azo dye.

-

Dry the purified crystals in a vacuum oven at 50-60 °C.

Protocol 2: Synthesis of an Azo Dye using a Phenolic Coupler (2-Naphthol)

This protocol is based on established methods for creating mordant and disperse dyes.[9][10]

A. Diazotization of this compound

-

Follow steps A1-A5 from Protocol 1 to prepare the diazonium salt solution.

B. Azo Coupling Reaction

-

In a 250 mL beaker, dissolve 0.38 g of 2-naphthol in 15 mL of 10% sodium hydroxide solution.

-

Cool the 2-naphthol solution to 0-5 °C in an ice-salt bath. The formation of the sodium salt of 2-naphthol (the naphthoxide) is crucial for reactivity.

-

Slowly add the cold diazonium salt solution to the alkaline 2-naphthol solution dropwise with vigorous stirring, ensuring the temperature remains below 5 °C. A deeply colored precipitate will form instantly.

-

Stir the mixture for an additional 2 hours at 0-5 °C to complete the coupling reaction.

C. Isolation and Purification

-

Filter the crude dye using a Buchner funnel.

-

Wash the precipitate with abundant cold water until the filtrate is neutral and colorless.

-

Recrystallize the product from a suitable solvent, such as an ethanol-acetone mixture, to achieve high purity.[9]

-

Dry the purified dye in a vacuum oven.

Characterization and Properties of Synthesized Dyes

The synthesized dyes should be characterized to confirm their structure and purity. Standard analytical techniques include:

-

FT-IR Spectroscopy: To identify functional groups, such as the N=N stretch of the azo group (typically around 1450-1650 cm⁻¹), O-H or N-H stretches (3200-3500 cm⁻¹), and C=N of the thiazole ring (around 1600 cm⁻¹).[9][11]

-

¹H-NMR Spectroscopy: To confirm the aromatic proton signals and the overall structure of the dye molecule.[9][11]

-

UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax), which corresponds to the color of the dye. Dyes derived from 2-amino-5-nitrothiazole derivatives typically show strong absorption at longer wavelengths.[12]

-

Mass Spectrometry (LC-MS): To confirm the molecular weight of the synthesized dye.[9][11]

The table below summarizes the properties of representative dyes synthesized from 2-amino-6-nitro-1,3-benzothiazole, a close structural isomer that demonstrates similar reactivity and properties.